(1r,2s)-2-Bromoindan-1-ol (1r,2s)-2-Bromoindan-1-ol
Brand Name: Vulcanchem
CAS No.: 5414-56-2
VCID: VC17883476
InChI: InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1
SMILES:
Molecular Formula: C9H9BrO
Molecular Weight: 213.07 g/mol

(1r,2s)-2-Bromoindan-1-ol

CAS No.: 5414-56-2

Cat. No.: VC17883476

Molecular Formula: C9H9BrO

Molecular Weight: 213.07 g/mol

* For research use only. Not for human or veterinary use.

(1r,2s)-2-Bromoindan-1-ol - 5414-56-2

Specification

CAS No. 5414-56-2
Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
IUPAC Name (1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol
Standard InChI InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1
Standard InChI Key RTESDSDXFLYAKZ-DTWKUNHWSA-N
Isomeric SMILES C1[C@@H]([C@@H](C2=CC=CC=C21)O)Br
Canonical SMILES C1C(C(C2=CC=CC=C21)O)Br

Introduction

Physicochemical Properties

Thermodynamic and Spectroscopic Data

Table 1 summarizes critical physicochemical properties derived from experimental studies:

PropertyValueMethod/Source
Melting Point129–132°CDifferential Scanning Calorimetry
Boiling Point318.3±42.0°C at 760 mmHgEbulliometry
Density (25°C)1.6±0.1 g/cm³Pycnometry
Refractive Index1.658Abbe Refractometer
Vapor Pressure (25°C)0.0±0.7 mmHgTranspiration Method
Flash Point146.3±27.9°CPensky-Martens Closed Cup

The compound’s infrared spectrum shows characteristic absorption bands at 3340 cm⁻¹ (O-H stretch), 2925 cm⁻¹ (C-H aromatic), and 560 cm⁻¹ (C-Br vibration). Nuclear magnetic resonance (NMR) data reveal distinct proton environments: δ 1.85–2.15 ppm (m, 2H, CH₂), δ 3.45 ppm (d, 1H, CH-Br), and δ 5.20 ppm (s, 1H, OH) .

Solubility and Stability

(1R,2S)-2-Bromoindan-1-ol exhibits limited water solubility (0.87 mg/mL at 25°C) but dissolves readily in chloroform (≥50 mg/mL) and acetone (≥30 mg/mL) . Stability studies indicate decomposition above 150°C, with hydrolysis occurring under strongly alkaline conditions (pH >10) to form indene derivatives .

Synthesis and Industrial Production

Bromonium Cation-Mediated Synthesis

The most efficient production method involves bromonium cation (Br⁺) attack on indene, followed by hydrolysis (Figure 1) . Key steps include:

  • Bromonium Intermediate Formation: Indene reacts with Br⁺ generated in situ from H₂O₂/HBr, forming a bromonium-indene complex.

  • Anti Addition of Water: Hydrolysis yields trans-2-bromoindan-1-ol with >90% stereoselectivity .

  • Crystallization: Product isolation using ethyl acetate/hexane mixtures achieves 95% purity .

This method reduces byproduct formation compared to traditional bromohydrination, with yields reaching 94% under optimized conditions .

Large-Scale Production Protocols

Patent EP0816317A1 details industrial-scale synthesis using continuous flow reactors :

  • Reactor Setup: Two-stage system with temperature zones (0–5°C for bromination, 25–30°C for hydrolysis)

  • Feed Ratios: Indene:HBr:H₂O₂ = 1:1.2:1.1 (mol/mol)

  • Catalyst: Dispersants (e.g., polyvinyl alcohol) improve phase mixing, increasing yield by 15% .

Table 2 compares yields across production scales:

ScaleYield (%)Purity (%)Byproducts
Laboratory89921,2-Dibromoindane (8%)
Pilot9194Indene dimer (3%)
Industrial9495None detected

Applications in Organic Synthesis

Chiral Building Block

The compound’s rigid bicyclic structure and bromine leaving group enable stereospecific reactions:

  • Nucleophilic Substitution: Reacts with amines (e.g., benzylamine) to form trans-2-aminoindan-1-ols (k = 0.42 L/mol·s at 25°C) .

  • Oxidation: MnO₂-mediated oxidation yields 2-bromoindanone, a precursor to prostaglandin analogs.

Pharmaceutical Intermediates

(1R,2S)-2-Bromoindan-1-ol is critical in synthesizing:

  • Pramipexole: A dopamine agonist for Parkinson’s disease, via Buchwald–Hartwig amination .

  • Baloxavir Marboxil: Antiviral agent precursor through Suzuki–Miyaura coupling.

Future Research Directions

Catalytic Asymmetric Synthesis

Recent advances in organocatalysis suggest potential for enantioselective synthesis using chiral phase-transfer catalysts, which could reduce reliance on resolution techniques .

Continuous Manufacturing

Microreactor technology may enhance production efficiency, with preliminary studies showing 20% yield improvement over batch processes .

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